molecular formula C18H26I3N3O9 B14117984 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

Cat. No.: B14117984
M. Wt: 809.1 g/mol
InChI Key: VLHUSFYMPUDOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple iodine atoms, which contribute to its high molecular weight and distinct reactivity. It is often used in various scientific and industrial applications due to its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid typically involves the iodination of a suitable aromatic precursor, followed by acylation and amidation reactions. The process generally includes the following steps:

    Iodination: The aromatic precursor is treated with iodine and an oxidizing agent to introduce iodine atoms at specific positions on the benzene ring.

    Acetylation: The iodinated intermediate is then acetylated using acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.

Scientific Research Applications

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.

    Medicine: Investigated for potential use in diagnostic imaging and as a contrast agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid involves its interaction with molecular targets through its functional groups. The iodine atoms contribute to its high electron density, facilitating interactions with electron-deficient sites. The acetamido and methylcarbamoyl groups provide additional sites for hydrogen bonding and electrostatic interactions, enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    Iotalamic acid: Similar in structure but with different functional groups.

    Diatrizoic acid: Another iodinated compound used in medical imaging.

    Iohexol: A non-ionic contrast agent with a similar iodine content.

Uniqueness

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid is unique due to its specific combination of functional groups and high iodine content, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring high electron density and specific molecular interactions.

Properties

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHUSFYMPUDOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26I3N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.